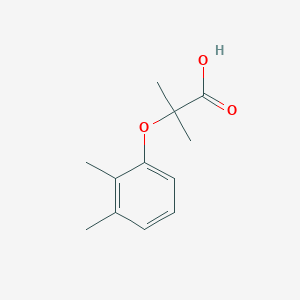

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMJEFFWDAOAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364171 | |

| Record name | 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667440-80-4 | |

| Record name | 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

- Deprotonation : 2,3-Dimethylphenol is treated with a strong base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone to generate the phenoxide ion.

- Alkylation : The phenoxide reacts with methyl 2-bromoisobutyrate at 60–80°C for 6–12 hours. The ester group mitigates carboxylate interference during the reaction.

- Hydrolysis : The resultant methyl ester is saponified using aqueous NaOH or HCl to yield the free carboxylic acid.

Example Protocol :

- 2,3-Dimethylphenol (10 mmol) , K₂CO₃ (15 mmol) , and methyl 2-bromoisobutyrate (12 mmol) are refluxed in acetone (50 mL) for 8 hours. After filtration and solvent removal, the crude ester is hydrolyzed with 2M NaOH (20 mL) at 80°C for 2 hours. Acidification with HCl yields the target compound.

Yield : ~70–85% after purification by recrystallization (ethanol/water).

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers stereochemical control and mild conditions for ether synthesis, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2,3-dimethylphenol with 2-hydroxy-2-methylpropanoic acid derivatives.

Reaction Setup

- Components : Equimolar amounts of 2,3-dimethylphenol, 2-hydroxy-2-methylpropanoic acid, DEAD, and PPh₃ in tetrahydrofuran (THF) at 0–25°C.

- Mechanism : DEAD activates the phenol oxygen, enabling nucleophilic attack on the activated hydroxyl group of the acid derivative.

Example Protocol :

- 2,3-Dimethylphenol (5 mmol) and 2-hydroxy-2-methylpropanoic acid (5 mmol) are dissolved in THF (30 mL). PPh₃ (6 mmol) and DEAD (6 mmol) are added dropwise at 0°C. The mixture stirs at room temperature for 24 hours. After solvent evaporation, the residue is purified via column chromatography (hexane/ethyl acetate 3:1).

Diazotization and Nucleophilic Substitution

Adapting methodologies from (S)-2-hydroxy-3-o-methylpropanoic acid synthesis, diazotization of 2-methyl-L-phenylalanine hydrochloride can be modified to introduce the 2,3-dimethylphenoxy group.

Modified Diazotization Protocol

- Diazotization : 2-Methyl-L-phenylalanine hydrochloride reacts with NaNO₂ in 1,4-dioxane/1M H₂SO₄ at 0°C, forming a diazonium intermediate.

- Phenoxy Incorporation : The intermediate undergoes nucleophilic attack by 2,3-dimethylphenol, followed by hydrolysis to yield the carboxylic acid.

Example Protocol :

- 2-Methyl-L-phenylalanine hydrochloride (0.28 mol) is dissolved in 1,4-dioxane (150 mL) and 1M H₂SO₄ (150 mL). NaNO₂ (1.39 mol) in water (200 mL) is added dropwise at 0°C. After stirring overnight, 2,3-dimethylphenol (0.3 mol) is added, and the mixture is heated to 50°C for 4 hours. Extraction with ethyl acetate and purification via petroleum ether/ethyl acetate (3:1) yields the product.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Williamson Ether | Reflux, 8–12 hrs | 70–85% | Scalable, cost-effective | Requires ester hydrolysis |

| Mitsunobu Reaction | 0–25°C, 24 hrs | 65–75% | Stereochemical control | Expensive reagents (DEAD, PPh₃) |

| Diazotization | 0°C to rt, 12–24 hrs | 80–85% | High yield, no chromatography | Handling toxic diazonium intermediates |

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 11.55 (br s, 1H, COOH), 7.17–7.23 (m, 4H, aromatic), 4.48–4.51 (m, 1H, CH), 3.28–3.32 (m, 1H, CH₂), 2.94–2.99 (m, 1H, CH₂), 2.37 (s, 3H, CH₃).

- LC-MS (ESI) : m/z 239.15 [M+H]⁺ (calculated for C₁₃H₁₈O₃: 238.12).

Purity : >98% by HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.

Biology

- Biological Activity : Research has indicated that 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid exhibits potential anti-inflammatory and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. Additionally, it disrupts bacterial cell membranes, leading to cell lysis.

Medicine

- Therapeutic Applications : The compound is being investigated for its potential use in drug development, especially as an anti-inflammatory agent. Its ability to modulate signaling pathways such as NF-κB has been highlighted as a critical mechanism for its therapeutic effects .

Industry

- Production of Specialty Chemicals : Beyond its applications in research and medicine, this compound is utilized in the production of polymers and other industrial chemicals.

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to inhibit COX-2 enzyme activity effectively. This inhibition correlates with a reduction in inflammatory markers in cultured cells.

Animal Models

Animal studies have shown that administration of this compound leads to significant reductions in inflammation and pain response compared to control groups. These findings support its potential therapeutic use in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits COX-2 and lipoxygenase production |

| Antimicrobial | Disrupts bacterial cell membranes |

| Antioxidant | Exhibits free radical scavenging properties |

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural similarity to other arylpropanoic acids lies in its core 2-methylpropanoic acid group and aryloxy substituents. Key differences arise in substituent type, position, and electronic effects:

Table 1: Structural Comparison of Selected Arylpropanoic Acid Derivatives

Key Observations:

- Electronic Effects: Methoxy (electron-donating) and chloro (electron-withdrawing) substituents in analogs influence acidity and lipophilicity. For example, clofibric acid (pKa ~3) is more acidic than ibuprofen (pKa ~4.5) due to the chloro group . The target compound’s methyl groups likely reduce acidity (higher pKa) compared to chloro-substituted analogs.

Pharmacological Activity and Mechanisms

Hypolipidemic Potential:

- Bezafibrate reduces triglycerides (43%) and cholesterol (20–25%) by activating PPARα, a mechanism shared by many fibrates . The target compound’s dimethylphenoxy group may modulate PPAR affinity, though this requires experimental validation.

- Elafibranor Intermediate (): A structurally complex PPARα/δ agonist, highlighting the role of aryloxy groups in dual PPAR targeting. The target compound’s simpler structure may lack the extended conjugation needed for dual agonism .

PPAR Agonist Comparisons:

- ZLY16 (): A PPARα/δ agonist with a 2,3-dihydrobenzo[b]thiophene group. The target compound’s dimethylphenoxy group could mimic hydrophobic interactions in PPAR binding pockets but may lack the thiophene’s electronic effects .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Property | This compound | Bezafibrate | Clofibric Acid |

|---|---|---|---|

| Molecular Weight | ~222.3 g/mol | 361.8 g/mol | 214.7 g/mol |

| Lipophilicity (LogP) | High (due to methyl groups) | Moderate | Moderate |

| Acidity (pKa) | ~4.0–4.5 (estimated) | ~3.5 | ~3.0 |

Biological Activity

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid, also known by its CAS number 667440-80-4, is a compound of interest in pharmacological and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- CAS Number : 667440-80-4

The biological activity of this compound is primarily characterized by its interactions with various biochemical pathways:

-

Anti-inflammatory Activity :

- The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are crucial in inflammatory processes. This inhibition can lead to reduced inflammation in various models.

-

Antimicrobial Effects :

- Research indicates that this compound disrupts bacterial cell membrane integrity, leading to cell lysis and death. It also inhibits the synthesis of essential cellular components in both bacteria and fungi.

- Antioxidant Properties :

Case Studies

- In Vitro Studies :

- Animal Models :

-

Mechanistic Insights :

- The compound's ability to modulate NF-κB signaling pathways has been highlighted as a critical mechanism through which it exerts its anti-inflammatory effects.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid given limited toxicity data?

- Methodological Answer :

- Use PPE (nitrile gloves, safety goggles) and work in a fume hood to minimize inhalation risks.

- Avoid skin contact due to potential dermal absorption, as observed in structurally related phenoxypropanoic acids .

- Follow ALARA (As Low As Reasonably Achievable) principles for exposure, as no occupational exposure limits are established .

- Implement engineering controls (e.g., local exhaust ventilation) and monitor airborne concentrations using personal sampling pumps .

Q. How can researchers optimize the synthesis of this compound under reflux conditions?

- Methodological Answer :

- Use a strong base (e.g., NaOH or KOH) to deprotonate the phenolic hydroxyl group, as electron-donating methyl groups on the phenyl ring reduce acidity .

- Extend reflux time (e.g., 6–12 hours) to overcome low electrophilicity of intermediates.

- Monitor reaction progress via TLC or HPLC, and adjust stoichiometric ratios (1:1.2 molar ratio of phenol to alkylating agent) to maximize yield .

Q. What are the critical parameters for purifying this compound?

- Methodological Answer :

- Acidify the reaction mixture to pH 5–6 before filtration to avoid salt formation and maximize yield, as demonstrated in analogous syntheses .

- Use recrystallization with ethanol/water (3:1 v/v) to remove unreacted starting materials.

- Validate purity via melting point analysis (expected range: 85–89°C, based on similar compounds) and HPLC (>97% purity threshold) .

Q. How should the compound be stored to maintain stability?

- Methodological Answer :

- Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and photodegradation.

- Conduct periodic stability testing using HPLC to detect degradation products (e.g., decarboxylated derivatives) .

Advanced Research Questions

Q. What analytical techniques are recommended for impurity profiling of this compound?

- Methodological Answer :

- Employ reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm. Use a gradient mobile phase (acetonitrile/0.1% formic acid) to resolve impurities .

- Compare retention times against EP-grade reference standards (e.g., Imp. A–N in ) for identification .

- Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.99), and LOD/LOQ (≤0.1% w/w) .

Q. How can computational models predict the solubility and partitioning behavior of this compound?

- Methodological Answer :

- Apply the UNIFAC or NRTL activity coefficient models to estimate solubility in solvent mixtures (e.g., water/ethanol) .

- Use molecular dynamics simulations (e.g., GROMACS) with GAFF force fields to calculate logP and membrane permeability. Validate predictions experimentally via shake-flask assays .

Q. What strategies mitigate potential carcinogenicity risks during in vivo studies?

- Methodological Answer :

- Use closed-system handling (e.g., glove boxes) to minimize airborne exposure.

- Conduct Ames tests and micronucleus assays to assess mutagenicity, as recommended for phenoxypropanoic acid analogs .

- Design dosing regimens based on NOAEL (No Observed Adverse Effect Level) data from structurally related compounds .

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

- Methodological Answer :

- Synthesize analogs with halogen substituents (e.g., Cl, F) at the 4-position of the phenyl ring to modulate electron-withdrawing effects.

- Assess bioactivity via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and compare IC₅₀ values .

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What experimental approaches validate metabolic pathways in biological systems?

- Methodological Answer :

- Incubate the compound with rat liver microsomes to identify Phase I metabolites (e.g., hydroxylation, demethylation).

- Use LC-HRMS (Q-TOF) with positive/negative ion switching for metabolite profiling.

- Synthesize deuterated analogs (e.g., CD₃-labeled methyl groups) to track biotransformation via isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.